molecular formula C18H25BO4 B14049346 (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14049346
M. Wt: 316.2 g/mol
InChI Key: JFZJHRLWQCQYOO-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylboronic acid and ethyl acrylate.

    Borylation Reaction: The key step involves the borylation of 4-methylphenylboronic acid using bis(pinacolato)diboron under palladium catalysis to form the boronate ester intermediate.

    Coupling Reaction: The intermediate is then coupled with ethyl acrylate using a base such as potassium carbonate in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

    Reduction: Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanol.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

(E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners under palladium catalysis to form biaryl compounds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    Pinacolborane: Another boronate ester with different reactivity and applications.

    4-Methylphenylboronic Acid: A precursor in the synthesis of (E)-Ethyl 3-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate.

Uniqueness

This compound is unique due to its combination of a boronate ester group and an acrylate moiety, which allows for versatile reactivity in both cross-coupling and polymerization reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C18H25BO4/c1-7-21-16(20)11-10-14-9-8-13(2)12-15(14)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3

InChI Key

JFZJHRLWQCQYOO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C=CC(=O)OCC

Origin of Product

United States

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